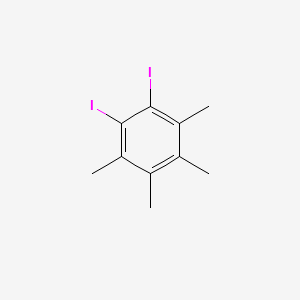

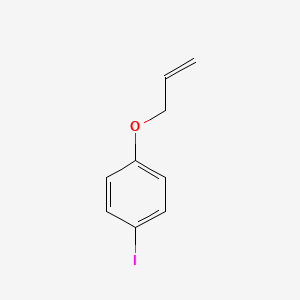

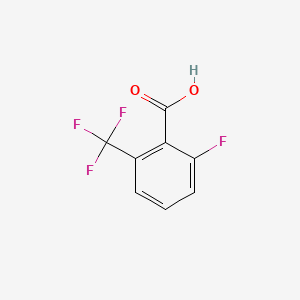

![molecular formula C15H13ClO3 B1298589 Methyl 4-[(2-chlorobenzyl)oxy]benzoate CAS No. 128982-49-0](/img/structure/B1298589.png)

Methyl 4-[(2-chlorobenzyl)oxy]benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-[(2-chlorobenzyl)oxy]benzoate is a chemical compound that is part of a broader class of organic compounds known for their potential applications in various fields, including materials science and pharmaceuticals. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with similar structural motifs have been studied, which can offer insights into the properties and reactivity of Methyl 4-[(2-chlorobenzyl)oxy]benzoate.

Synthesis Analysis

The synthesis of related compounds typically involves condensation reactions. For instance, a series of methyl 4-(4-alkoxystyryl)benzoates was synthesized through a reaction between 4-alkoxybenzaldehyde and 4-(methoxycarbonyl)benzyltriphenyl phosphonium bromide in dichloromethane . Another related compound, methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, was synthesized from methyl 4-bromobenzoate and iso-vanilline by a condensation reaction . These methods suggest that similar strategies could be employed for the synthesis of Methyl 4-[(2-chlorobenzyl)oxy]benzoate, with appropriate modifications to the starting materials to introduce the 2-chlorobenzyl moiety.

Molecular Structure Analysis

Structural elucidation of similar compounds has been achieved using various spectroscopic techniques, including IR, NMR, and single-crystal X-ray diffraction . These techniques allow for the determination of the molecular structure and the identification of specific functional groups present in the compound. For example, the structure of ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined by single-crystal X-ray crystallography . Such analyses are crucial for confirming the successful synthesis of the target compound and for understanding its molecular geometry and potential intermolecular interactions.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various chemical reactions. For instance, the chlorination products of methyl 4-amino-2-hydroxy-benzoate were studied, revealing the formation of different chlorinated isomers and their subsequent reactions . These studies provide insights into the reactivity of the benzoyl and benzoate moieties when subjected to electrophilic reagents like chlorine. This information can be extrapolated to predict the reactivity of Methyl 4-[(2-chlorobenzyl)oxy]benzoate under similar conditions.

Physical and Chemical Properties Analysis

The physical properties of related compounds, such as their liquid crystalline and fluorescence properties, have been investigated . For example, methyl 4-(4-alkoxystyryl)benzoates exhibit mesophase stability and thermal stability up to 200°C . These properties are influenced by factors such as the length of the alkyl chain and the presence of specific functional groups. The physical and chemical properties of Methyl 4-[(2-chlorobenzyl)oxy]benzoate would likely be affected by the chlorobenzyl group, which could impact its thermal stability, mesomorphic behavior, and potential applications in material science.

Wissenschaftliche Forschungsanwendungen

Synthesis and Applications in Organic Chemistry

Methyl-2-formyl benzoate, while not the exact compound requested, serves as a relevant example due to its structural similarity and potential applications in synthetic organic chemistry. It is recognized for its wide range of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. As a bioactive precursor in organic synthesis, it exemplifies the utility of benzoyl compounds in the development of new bioactive molecules. Its synthetic versatility highlights the importance of such compounds as raw materials for pharmaceutical product preparation, emphasizing the role of similar compounds in the synthesis of medically relevant products (Farooq & Ngaini, 2019).

Green Chemistry and Catalytic Applications

In the context of green chemistry, the catalytic methylation of aromatics represents a sustainable approach to converting methane into more valuable hydrocarbons. This process, termed "oxidative methylation," involves methane and oxygen over acidic zeolite catalysts, demonstrating the potential environmental benefits and efficiency of using catalytic reactions for chemical synthesis. Such applications underscore the relevance of methyl benzoate derivatives in promoting sustainable chemical processes and the synthesis of industrially significant compounds (Adebajo, 2007).

Antioxidant Properties and Radical Scavenging

Chromones and their derivatives, including compounds structurally related to Methyl 4-[(2-chlorobenzyl)oxy]benzoate, have been identified for their antioxidant properties. These compounds are capable of neutralizing active oxygen and interrupting free radical processes, potentially delaying or inhibiting cellular impairment that leads to various diseases. The presence of specific functional groups in these molecules is crucial for their radical scavenging activity, highlighting the importance of chemical structure in the antioxidant potential of synthetic compounds (Yadav et al., 2014).

Biopolymer Modification and Pharmaceutical Applications

The modification of xylan into biopolymer ethers and esters through chemical reactions, including methylation, demonstrates the application potential of methyl benzoate derivatives in the development of new materials with specific properties. These modified biopolymers have applications ranging from drug delivery to antimicrobial agents, showcasing the versatility of methylated compounds in both material science and pharmaceuticals (Petzold-Welcke et al., 2014).

Eigenschaften

IUPAC Name |

methyl 4-[(2-chlorophenyl)methoxy]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO3/c1-18-15(17)11-6-8-13(9-7-11)19-10-12-4-2-3-5-14(12)16/h2-9H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNRSVFXJNTUKMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[(2-chlorobenzyl)oxy]benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

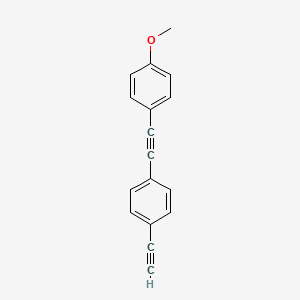

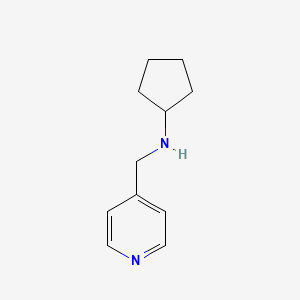

![4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1298511.png)

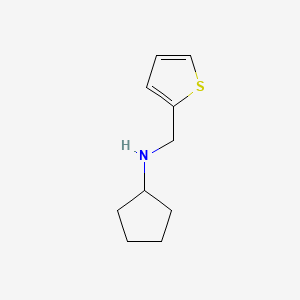

![3-[(2,4-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1298512.png)

![1-[2-(4-Fluoroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1298514.png)